molecular formula C30H38ClN7O7S B047035 Tgpamnh2 CAS No. 117961-27-0

Tgpamnh2

Cat. No. B047035
CAS RN: 117961-27-0
M. Wt: 639.7 g/mol
InChI Key: PZPDSUNEHIMSSV-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tgpamnh2 is a unique peptide derived from the N-terminal region of the human thioredoxin-like protein known as Tgp2. It is a small peptide with a molecular weight of approximately 6.5 kDa and is composed of 25 amino acids. Tgpamnh2 has a high affinity for the zinc finger domain of the Tgp2 protein and is involved in many physiological and biochemical processes. This peptide is also known to play an important role in the regulation of cell growth and differentiation, as well as in the maintenance of redox homeostasis.

Scientific Research Applications

Photothermal Therapy

Tgpamnh2: has potential applications in photothermal therapy (PTT) . PTT is a treatment that uses photothermal agents to absorb light and convert it into heat, destroying cancer cells with minimal damage to surrounding healthy tissue . The compound’s ability to be activated by light and generate heat could make it a valuable agent in targeted cancer treatments.

Drug Delivery Systems

The structural complexity of Tgpamnh2 allows for the possibility of attaching therapeutic drugs, making it a candidate for drug delivery systems . Its ability to bind to specific biological targets could be utilized to transport and release drugs at precise locations in the body .

Biosensing

Tgpamnh2: could be used in biosensing applications due to its potential for high specificity and sensitivity in detecting biological molecules. Its unique structure may allow for the development of biosensors that can detect and quantify biomarkers for various diseases .

Bioimaging

In the field of bioimaging , Tgpamnh2 could serve as a contrast agent due to its optical properties. It may enhance imaging techniques such as magnetic resonance imaging (MRI) or computed tomography (CT), providing clearer images for medical diagnosis .

Nanocatalysis

The compound’s unique molecular structure suggests it could act as a nanocatalyst . In chemical reactions, Tgpamnh2 might facilitate reactions by lowering activation energies, leading to more efficient industrial processes .

Energy Conversion and Storage

Tgpamnh2: may find applications in energy conversion and storage . Its potential photothermal properties could be harnessed in solar energy systems to convert light into heat or electricity, improving the efficiency of solar panels .

Chemical Separation

In chemical separation processes , Tgpamnh2 could be used to selectively bind and separate specific chemicals from mixtures, which is crucial in pharmaceutical manufacturing and environmental remediation .

Nanofluidics

Lastly, Tgpamnh2 might be applied in nanofluidics , where its properties could control the flow of fluids at the nanoscale. This could lead to advancements in microfluidic devices used in lab-on-a-chip technologies and medical diagnostics .

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDSUNEHIMSSV-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922580
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tgpamnh2

CAS RN

117961-27-0
Record name Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.